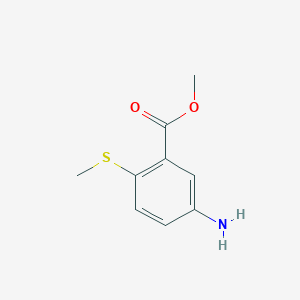

Methyl 5-amino-2-methylsulfanylbenzoate

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 5-amino-2-methylsulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-12-9(11)7-5-6(10)3-4-8(7)13-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHOOXLPZOZXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601225655 | |

| Record name | Benzoic acid, 5-amino-2-(methylthio)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191604-71-4 | |

| Record name | Benzoic acid, 5-amino-2-(methylthio)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191604-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-amino-2-(methylthio)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-amino-2-(methylthio)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Current Research Landscape and Significance of Methyl 5 Amino 2 Methylsulfanylbenzoate

Contextualization within Modern Organic Synthesis

In modern organic synthesis, the structural motif of Methyl 5-amino-2-methylsulfanylbenzoate represents a synthetically accessible yet underexplored scaffold. Its architecture, featuring a substituted benzene (B151609) ring with amino, ester, and methylsulfanyl groups, suggests its utility as a versatile building block. The synthesis of analogous aminobenzoic acid esters is routinely achieved through Fischer esterification of the corresponding carboxylic acid in the presence of an acid catalyst. For instance, methyl aminobenzoates can be prepared by reacting the aminobenzoic acid with methanol (B129727) and a catalyst like thionyl chloride or sulfuric acid. chemicalbook.comsciencemadness.org

The introduction of the methylsulfanyl group at the 2-position could likely be accomplished through nucleophilic aromatic substitution on a suitably activated precursor or via metal-catalyzed cross-coupling reactions. The synthesis of related (methylthio)benzoic acids has been reported, providing potential routes to the core structure of this compound. prepchem.comgoogle.comgoogle.com The presence of multiple functional groups—an amine, an ester, and a methylthioether—offers several handles for further chemical modification, making it a potentially valuable intermediate for the synthesis of more complex molecules. The amino group can be acylated, alkylated, or diazotized, while the ester can be hydrolyzed or converted to an amide. The methylsulfanyl group can be oxidized to a sulfoxide (B87167) or sulfone, further diversifying the potential derivatives. nih.govnih.gov

Table 1: Potential Synthetic Reactions for Modifying this compound

| Functional Group | Potential Reaction | Resulting Moiety |

| Amino (-NH₂) | Acylation | Amide (-NHCOR) |

| Alkylation | Alkylamine (-NHR) | |

| Diazotization | Diazonium salt (-N₂⁺) | |

| Ester (-COOCH₃) | Hydrolysis | Carboxylic acid (-COOH) |

| Amidation | Amide (-CONH₂) | |

| Methylsulfanyl (-SCH₃) | Oxidation | Sulfoxide (-SOCH₃) |

| Oxidation | Sulfone (-SO₂CH₃) |

Strategic Importance as a Scaffold in Medicinal Chemistry Research

The true potential of this compound likely lies in its application as a scaffold in medicinal chemistry. Both the aminobenzoate and sulfur-containing aromatic moieties are considered "privileged structures" in drug discovery, appearing in numerous biologically active compounds. mdpi.comdovepress.com

Aminobenzoic acid derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.com They serve as key components in drugs targeting various enzymes and receptors. The substitution pattern on the benzene ring is crucial for biological activity, and the specific arrangement of the amino, methylsulfanyl, and ester groups in this compound could lead to novel interactions with biological targets.

Sulfur-containing functional groups are present in a significant number of FDA-approved drugs. researchgate.net The methylsulfanyl group, in particular, can influence a molecule's lipophilicity, metabolic stability, and binding interactions. Its potential oxidation to sulfoxide and sulfone in vivo can also lead to metabolites with different activity profiles. nih.govnih.gov For example, derivatives of 2-mercaptobenzothiazole, which feature a sulfur-containing heterocyclic ring, exhibit a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. nih.gov Given these precedents, this compound and its derivatives are promising candidates for screening in various disease models.

Table 2: Bioactivities of Structurally Related Scaffolds

| Scaffold | Example Biological Activities |

| Aminobenzoic Acid Derivatives | Antimicrobial, Anti-inflammatory, Anticancer, Cholinesterase inhibition nih.govmdpi.comresearchgate.net |

| Benzothiazole (B30560) Derivatives | Anticancer, Antimicrobial, Anti-inflammatory mdpi.comresearchgate.net |

| Sulfonamides | Antibacterial, Antiviral, Anticancer, Anti-inflammatory nih.govnih.gov |

| Thiophene Derivatives | Antiproliferative, Antimicrobial nih.gov |

Emerging Roles in Advanced Materials Science Precursors

Beyond its potential in medicinal chemistry, the structure of this compound suggests possible applications as a precursor in materials science. Aminobenzoic acids have been utilized in the synthesis of polymers, including polyamides and polyanilines. researchgate.netresearchgate.netgoogle.com The presence of both an amino and a carboxyl (or ester) group allows for step-growth polymerization. The specific substitution pattern of this compound could impart unique properties to such polymers, such as altered solubility, thermal stability, or electronic characteristics.

Substituted benzoates have also been explored for their use as photosensitizers and in the development of liquid crystals. researchgate.netnih.gov The incorporation of a sulfur atom could further influence the material's properties, for instance, by altering its refractive index or its interaction with light. While speculative, the potential for this compound to serve as a monomer or a functional additive in the creation of novel polymers and other advanced materials warrants investigation.

Identification of Knowledge Gaps and Unexplored Research Avenues

The most significant knowledge gap is the near-complete absence of reported data on this compound itself. This presents a clear opportunity for foundational research.

Key unexplored research avenues include:

Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound is the first critical step. Following its synthesis, a thorough characterization of its physicochemical properties would be necessary.

Derivatization and Library Synthesis: A systematic exploration of the reactivity of its functional groups to generate a library of derivatives would be highly valuable. This would involve reactions such as acylation of the amine, hydrolysis of the ester, and oxidation of the methylsulfanyl group.

Biological Screening: A broad biological screening of this compound and its derivatives is a logical next step. Based on the activities of related compounds, initial assays could focus on antimicrobial, anticancer, and anti-inflammatory properties.

Computational Modeling: In silico studies, such as molecular docking, could help to predict potential biological targets and guide the design of more potent derivatives. mdpi.com

Polymerization Studies: Investigation into the ability of this compound to act as a monomer in polymerization reactions could open up new avenues in materials science. The properties of the resulting polymers would be of particular interest.

Structure-Activity Relationship (SAR) Studies: Should initial biological screening yield positive results, detailed SAR studies would be crucial to understand how different structural modifications impact biological activity.

Synthetic Methodologies and Route Optimization for Methyl 5 Amino 2 Methylsulfanylbenzoate

Established Synthetic Pathways

The traditional synthesis of Methyl 5-amino-2-methylsulfanylbenzoate often follows a multi-step sequence, beginning with a readily available starting material such as 2-chloro-5-nitrobenzoic acid or a related derivative. The core transformations involve the introduction of the thioether group, reduction of the nitro group to an amine, and finally, esterification of the carboxylic acid.

Regioselective Amination Strategies

A common and effective strategy for introducing the amino group at the C-5 position involves the reduction of a precursor nitro group. This approach ensures high regioselectivity due to the directing effects of the other substituents on the aromatic ring.

A typical synthetic route commences with 2-chloro-5-nitrobenzoic acid. The nitro group is a strong electron-withdrawing group and directs incoming nucleophiles. The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. Various reducing agents can be employed for this purpose, with catalytic hydrogenation being a prevalent method due to its clean reaction profile and high yields.

Table 1: Comparison of Reducing Agents for the Conversion of a Nitro Group to an Amine

| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) |

| Hydrogen Gas | Palladium on Carbon (Pd/C) | Ethanol/Methanol (B129727) | Room Temperature | 1-5 | >95 |

| Tin(II) Chloride (SnCl₂) | - | Concentrated HCl | 80-100 | Atmospheric | 85-95 |

| Iron (Fe) | Acetic Acid | Water/Ethanol | Reflux | Atmospheric | 80-90 |

| Sodium Dithionite (Na₂S₂O₄) | - | Water/Dichloromethane | Room Temperature | Atmospheric | 70-85 |

This table presents a comparative overview of common reagents used for the reduction of nitroarenes to anilines, a key step in the synthesis of the target compound.

The choice of reducing agent can be influenced by factors such as substrate compatibility, cost, and environmental considerations. For industrial-scale production, catalytic hydrogenation is often preferred for its efficiency and the generation of water as the only byproduct.

Introduction of Thioether Functionality

The introduction of the methylsulfanyl group at the C-2 position is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. Starting from a substrate with a suitable leaving group at the C-2 position, such as a halogen (e.g., chlorine), the thioether is introduced by reaction with a sulfur nucleophile.

In the context of synthesizing this compound, this step is often performed on the 2-chloro-5-nitrobenzoic acid precursor. The reaction with sodium thiomethoxide (NaSMe) or a similar reagent allows for the displacement of the chloride ion. The electron-withdrawing nitro group in the para position facilitates this SNAr reaction by stabilizing the intermediate Meisenheimer complex.

Reaction Scheme:

This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to enhance the nucleophilicity of the thiomethoxide anion.

Esterification Processes and Conditions

The final step in the established synthetic pathway is the esterification of the carboxylic acid group to form the methyl ester. This can be accomplished either before or after the reduction of the nitro group.

Fischer-Speier Esterification: A widely used method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible and is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.

Alternative Esterification Methods: Other reagents can also be employed for the esterification, particularly when milder conditions are required to avoid side reactions with other functional groups present in the molecule. These include the use of diazomethane (for small-scale laboratory preparations), or activating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form an acid chloride, which then readily reacts with methanol.

Development of Novel and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods in the chemical industry. This has led to research into catalytic systems and the application of green chemistry principles for the synthesis of compounds like this compound.

Catalytic Systems for Enhanced Efficiency

Modern synthetic chemistry is increasingly relying on catalytic methods to improve reaction efficiency, reduce waste, and lower energy consumption. For the synthesis of this compound, catalytic approaches are being explored for several key steps.

Catalytic C-S Cross-Coupling: Instead of traditional SNAr reactions, palladium- or copper-catalyzed cross-coupling reactions can be employed to form the C-S bond. These methods can often tolerate a wider range of functional groups and may proceed under milder conditions. For example, a palladium catalyst with a suitable phosphine ligand could couple a thiol with an aryl halide.

Catalytic Amination: While the reduction of a nitro group is a reliable method, direct catalytic amination of an aryl halide is an alternative that can reduce the number of synthetic steps. Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and could potentially be applied to a suitably substituted precursor.

Table 2: Potential Catalytic Approaches for Key Bond Formations

| Transformation | Catalytic System | Key Advantages |

| C-S Bond Formation | Palladium/Phosphine Ligand | Milder reaction conditions, broader substrate scope. |

| C-S Bond Formation | Copper/Ligand | Lower cost of catalyst compared to palladium. |

| C-N Bond Formation | Palladium/Buchwald-Hartwig | Direct amination, avoids nitro reduction step. |

This table highlights potential modern catalytic methods that could be applied to streamline the synthesis of this compound.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound focuses on several key areas.

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. This often involves favoring addition reactions over substitution reactions and utilizing catalytic processes.

Use of Safer Solvents: Efforts are being made to replace hazardous organic solvents with more environmentally benign alternatives. For instance, the use of water, supercritical fluids, or ionic liquids as reaction media is being explored. Solvent-free reactions, where the reactants themselves act as the solvent, are also a highly desirable green alternative.

Flow Chemistry and Microwave-Assisted Synthesis

Modern synthetic techniques like flow chemistry and microwave-assisted synthesis offer significant advantages over traditional batch processing for the preparation of fine chemicals such as this compound.

Flow Chemistry:

Flow chemistry, where reactants are continuously pumped through a reactor, provides excellent control over reaction parameters like temperature, pressure, and mixing. This can lead to higher yields, improved safety for highly exothermic reactions, and easier scalability. For the synthesis of aromatic amines, continuous-flow hydrogenation of the corresponding nitro compounds has been shown to be highly efficient. mdpi.com This approach minimizes the accumulation of potentially hazardous intermediates and allows for precise control of the reaction, which is crucial for large-scale production. google.com The synthesis of related substituted benzobisimidazoles has demonstrated significant improvements in productivity and selectivity when switching from batch to flow systems. researchgate.net

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and uniformly. This technique can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities. mdpi.comijprdjournal.comindexcopernicus.com The synthesis of various heterocyclic compounds and substituted aromatics has been successfully achieved using microwave assistance. researchgate.netnih.gov For the hypothetical synthesis of this compound, the nucleophilic substitution step to introduce the methylsulfanyl group, and potentially the final reduction step, could be significantly accelerated using microwave irradiation. This method is particularly beneficial for high-throughput synthesis in drug discovery and for optimizing reaction conditions. ijprdjournal.com

| Technique | Potential Advantages for Synthesis | Relevant Research Findings |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, easier scale-up, higher reproducibility. | Efficient for catalytic hydrogenation of nitroaromatics and synthesis of complex heterocycles. mdpi.comresearchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity, suitable for high-throughput synthesis. | Widely used for the synthesis of substituted aminobenzoates and other aromatic compounds. ijprdjournal.comresearchgate.net |

Process Development and Scale-Up Considerations

Scaling up the synthesis of this compound from laboratory to industrial production requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Key considerations include:

Starting Material Sourcing: The availability and cost of the initial starting materials are critical. A scalable route should utilize readily available and inexpensive precursors.

Reagent and Solvent Selection: On a large scale, the use of hazardous or expensive reagents and solvents should be minimized. Greener alternatives and the potential for solvent recycling are important aspects.

Reaction Conditions: Optimization of temperature, pressure, and reaction times is crucial. For exothermic reactions, such as nitration or hydrogenation, efficient heat management is a primary safety concern. Adiabatic processes, where no heat is supplied or withdrawn, have been developed for the vapor-phase hydrogenation of aromatic nitro compounds on a large scale. google.com

Work-up and Purification: Isolation and purification procedures must be scalable. Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and solvent consumption.

Safety Assessment: A thorough hazard analysis of each step is necessary to identify and mitigate potential risks, such as runaway reactions or the handling of toxic materials.

The transition from a medicinal chemistry route to a scalable process often involves modifying reaction steps. For instance, replacing a reagent that is unsuitable for large-scale use with a more practical alternative is a common strategy in process development.

Chemo- and Regioselectivity in Synthesis

The synthesis of a polysubstituted aromatic compound like this compound requires precise control over the placement of each functional group on the benzene (B151609) ring, a concept known as regioselectivity. The existing substituents on the ring direct the position of subsequent electrophilic aromatic substitution reactions.

The amino group (-NH2) is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. byjus.comwikipedia.org The methylsulfanyl group (-SCH3) is also an ortho-, para-director, while the methyl ester group (-COOCH3) is a deactivating and meta-directing group.

In a synthetic sequence, the order in which these groups are introduced is critical to achieving the desired isomer. For example, if an electrophilic substitution (like nitration) were to be performed on methyl 2-methylsulfanylbenzoate, the incoming nitro group would be directed to the positions ortho and para to the activating methylsulfanyl group. The interplay of these directing effects must be carefully considered when designing the synthetic route.

Furthermore, chemoselectivity, the ability to react with one functional group in the presence of others, is also crucial. For instance, during the reduction of a nitro group, other functional groups like the ester must remain intact. The choice of reducing agent is therefore critical to ensure the selective transformation of the desired functional group.

| Functional Group | Directing Effect (Electrophilic Aromatic Substitution) | Activating/Deactivating |

| Amino (-NH2) | Ortho, Para | Strongly Activating |

| Methylsulfanyl (-SCH3) | Ortho, Para | Activating |

| Methyl Ester (-COOCH3) | Meta | Deactivating |

Advanced Spectroscopic and Crystallographic Investigations of Methyl 5 Amino 2 Methylsulfanylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Methyl 5-amino-2-methylsulfanylbenzoate. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Should spectra be available, a detailed analysis would be presented. For instance, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the amino group protons, the methylsulfanyl group protons, and the methyl ester protons. The splitting patterns of the aromatic protons would help determine their relative positions on the benzene (B151609) ring.

COSY (Correlation Spectroscopy): This 2D NMR technique would reveal proton-proton couplings. For this compound, COSY would definitively establish the connectivity between the aromatic protons, confirming their adjacent or meta relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the ¹³C signals for the protonated carbons of the benzene ring, the methylsulfanyl group, and the methyl ester group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC would be crucial for assigning the quaternary carbons, such as the carbonyl carbon of the ester and the aromatic carbons bonded to the amino and methylsulfanyl groups. For example, correlations between the methyl ester protons and the carbonyl carbon would be expected.

A hypothetical data table for the expected NMR shifts would be structured as follows, but cannot be populated without experimental data.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |

|---|---|---|---|---|

| 1 | ||||

| 2 | ||||

| 3 | ||||

| 4 | ||||

| 5 | ||||

| 6 | ||||

| OCH₃ | ||||

| SCH₃ | ||||

| NH₂ |

Solid-State NMR Characterization

Solid-state NMR (ssNMR) provides insights into the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could be used to study polymorphism, molecular conformation, and packing in the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample. However, no published solid-state NMR studies for this specific compound were found.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy.

Elucidation of Fragmentation Pathways

In a mass spectrum of this compound, the molecular ion peak would confirm the compound's molecular weight. Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ would reveal characteristic fragmentation patterns. Expected fragmentation could include the loss of the methoxy (B1213986) group from the ester, cleavage of the methyl group from the sulfur atom, or loss of the entire ester group. A detailed analysis of these fragments would provide strong evidence for the compound's structure. Without experimental data, a fragmentation table cannot be generated.

Table 2: Hypothetical HRMS Fragmentation Data for this compound

| m/z (Observed) | m/z (Calculated) | Formula | Fragment |

|---|---|---|---|

| [M+H]⁺ | |||

| [M+H - CH₃]⁺ | |||

| [M+H - OCH₃]⁺ |

Isotopic Pattern Analysis

The presence of a sulfur atom in this compound would result in a characteristic isotopic pattern in the mass spectrum. The natural abundance of the ³⁴S isotope (approximately 4.21%) would lead to a small M+2 peak, which would be a key diagnostic feature in the HRMS data. Analysis of this isotopic pattern would further confirm the elemental composition.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C-S stretching, and various aromatic C-H and C=C vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

A detailed assignment of the vibrational modes would be possible with the aid of computational chemistry, but experimental spectra are required for comparison.

Table 3: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| N-H | Symmetric/Asymmetric Stretch | ~3300-3500 | |

| C=O | Stretch | ~1700-1730 | |

| C-O | Stretch | ~1200-1300 | |

| C-S | Stretch | ~600-800 | |

| Aromatic C-H | Stretch | ~3000-3100 |

Assignment of Characteristic Functional Group Frequencies

(No data available)

Conformational Analysis through Vibrational Modes

(No data available)

Electronic Absorption Spectroscopy (UV-Vis)

(No data available)

Analysis of Electronic Transitions and Chromophores

(No data available)

Single-Crystal X-Ray Diffraction Analysis

(No data available)

Determination of Molecular Geometry and Bond Parameters

(No data available)

Analysis of Crystal Packing and Intermolecular Interactions

(No data available)

Polymorphic Forms and Solvates

A comprehensive review of available scientific literature and crystallographic databases reveals a significant gap in the documented research concerning the polymorphic and solvated forms of this compound. Extensive searches did not yield any specific studies or data detailing the existence of different crystalline structures (polymorphs) or solvates for this particular chemical compound.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in pharmaceutical and material sciences as different polymorphs can exhibit varying physical and chemical properties. Similarly, the formation of solvates, where solvent molecules are incorporated into the crystal lattice of a compound, can also significantly influence its characteristics.

Despite the importance of these phenomena, there is no publicly available research that characterizes the crystallization behavior of this compound under different conditions, nor are there any reports on the successful isolation and analysis of distinct polymorphic or solvated forms. The absence of such data precludes any detailed discussion on their spectroscopic and crystallographic properties.

Further research, including systematic crystallization screening under a variety of solvents and conditions, followed by advanced analytical techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy, would be necessary to investigate the potential polymorphism and solvate formation of this compound.

Reactivity and Chemical Transformations of Methyl 5 Amino 2 Methylsulfanylbenzoate

Reactivity of the Amino Group

The amino group (-NH₂) attached to the aromatic ring is a key site for various chemical transformations. Its nucleophilicity and ability to form a diazonium salt are the basis for its reactivity.

Acylation and Alkylation Reactions

The nitrogen atom of the primary amino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

Acylation: It is anticipated that the amino group of Methyl 5-amino-2-methylsulfanylbenzoate would react with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivative (an amide). For instance, reaction with acetyl chloride would be expected to yield Methyl 5-acetamido-2-methylsulfanylbenzoate.

Alkylation: Similarly, alkylation with alkyl halides could introduce alkyl substituents onto the amino group. monash.edunih.gov The reaction conditions would determine the extent of alkylation, potentially leading to secondary or tertiary amines. For example, reaction with methyl iodide could yield Methyl 5-(methylamino)-2-methylsulfanylbenzoate and subsequently Methyl 5-(dimethylamino)-2-methylsulfanylbenzoate.

Diazotization and Subsequent Transformations

Primary aromatic amines are well-known to undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. masterorganicchemistry.com This process converts the amino group into a diazonium salt (-N₂⁺Cl⁻), which is a versatile intermediate. researchgate.net

The resulting diazonium salt of this compound would be an excellent leaving group (N₂ gas), allowing for a variety of subsequent transformations known as Sandmeyer or Sandmeyer-type reactions. masterorganicchemistry.comnih.gov These reactions enable the introduction of a wide range of substituents onto the aromatic ring in place of the original amino group.

Table 1: Potential Products from Diazotization of this compound

| Reagent | Expected Product Class |

|---|---|

| CuCl / HCl | Aryl Chloride |

| CuBr / HBr | Aryl Bromide |

| CuCN / KCN | Aryl Cyanide (Nitrile) |

| KI | Aryl Iodide |

| HBF₄, heat | Aryl Fluoride |

| H₂O, heat | Phenol |

Condensation Reactions

The primary amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction typically requires acid catalysis and involves the formation of a carbinolamine intermediate followed by dehydration. For example, condensation with benzaldehyde would be expected to produce Methyl 5-(benzylideneamino)-2-methylsulfanylbenzoate. These reactions are fundamental in the synthesis of various heterocyclic compounds. nih.govnih.gov

Reactivity of the Methyl Ester Moiety

The methyl ester group (-COOCH₃) is another reactive site in the molecule, primarily susceptible to nucleophilic acyl substitution.

Hydrolysis and Transesterification

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-amino-2-methylsulfanylbenzoic acid, under either acidic or basic conditions. Basic hydrolysis (saponification) using a reagent like sodium hydroxide is typically irreversible due to the formation of the carboxylate salt.

Transesterification: In the presence of another alcohol and an acid or base catalyst, the methyl group of the ester can be exchanged with a different alkyl group from the alcohol. For example, reacting this compound with ethanol under acidic conditions would be expected to yield Ethyl 5-amino-2-methylsulfanylbenzoate.

Amidation and Reduction Reactions

Amidation: The methyl ester can react with ammonia or primary/secondary amines to form the corresponding amide. researchgate.netnih.gov This reaction often requires elevated temperatures or catalysis. For instance, treatment with ammonia could yield 5-amino-2-methylsulfanylbenzamide.

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which would convert this compound into (5-amino-2-(methylsulfanyl)phenyl)methanol. The amino group may require protection prior to reduction with such reactive hydrides.

Transformations of the Thioether Linkage

The sulfur atom of the thioether group in this compound is a key site for chemical modification, readily undergoing oxidation to form sulfoxides and sulfones, and being susceptible to removal through desulfurization reactions.

Oxidation to Sulfoxides and Sulfones

The thioether moiety can be selectively oxidized to either the corresponding sulfoxide (B87167) or sulfone under controlled reaction conditions. This transformation is significant as it modulates the electronic and steric properties of the molecule, which can be crucial for its application in various fields.

Common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) are frequently employed for this purpose. The degree of oxidation is typically controlled by the stoichiometry of the oxidant and the reaction temperature. The formation of the sulfoxide is generally achieved using one equivalent of the oxidizing agent at lower temperatures, while the use of excess oxidant and higher temperatures drives the reaction towards the formation of the sulfone.

The oxidation process enhances the polarity of the molecule and introduces a hydrogen bond accepting group, which can influence its biological activity and physical properties.

Table 1: Oxidation of the Thioether Linkage

| Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| Methyl 5-amino-2-(methylsulfinyl)benzoate (Sulfoxide) | 1 eq. H₂O₂ or m-CPBA | Lower temperature (e.g., 0 °C to rt) |

Desulfurization Reactions

The methylsulfanyl group can be reductively removed, or desulfurized, to yield the corresponding methyl 5-aminobenzoate derivative. A widely used method for this transformation is treatment with Raney Nickel. organicreactions.orgresearchgate.net This reaction proceeds via the hydrogenolysis of the carbon-sulfur bond.

This desulfurization is a valuable synthetic tool, allowing for the installation of the amino and ester functionalities at specific positions on the benzene (B151609) ring, with the thioether group serving as a temporary directing group or a handle for other transformations before its removal.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino and methylsulfanyl groups. These groups are ortho-, para-directing. However, the positions ortho and para to the strongly activating amino group are the most likely sites for substitution.

Typical electrophilic aromatic substitution reactions include halogenation, nitration, and acylation. For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a halogen atom onto the aromatic ring. libretexts.orgwikipedia.orglibretexts.orgmasterorganicchemistry.comstackexchange.com

While the electron-rich nature of the ring makes it less susceptible to nucleophilic aromatic substitution, such reactions could potentially occur if a suitable leaving group is present on the ring and strongly activating electron-withdrawing groups are introduced.

Cyclization Reactions for Heterocyclic Ring Formation

The bifunctional nature of this compound, possessing both an amino group and a thioether ortho to each other, makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing sulfur and nitrogen.

One of the most prominent applications is in the synthesis of benzothiazine and benzothiazole (B30560) derivatives. For example, reaction with appropriate reagents can lead to the formation of a six-membered 1,4-benzothiazine ring system. Similarly, intramolecular cyclization reactions can be designed to yield five-membered benzothiazole structures. The specific reaction conditions and the choice of co-reactants determine the resulting heterocyclic scaffold.

Derivatization Strategies for Structural Analogue Generation

The presence of the amino and ester functionalities provides convenient handles for the generation of a diverse library of structural analogues.

The primary amino group can be readily acylated, sulfonated, or alkylated. Acylation with various acid chlorides or anhydrides yields the corresponding amides. Reaction with sulfonyl chlorides provides sulfonamides. Reductive amination with aldehydes or ketones can be used to introduce secondary or tertiary amino groups.

Computational and Theoretical Investigations of Methyl 5 Amino 2 Methylsulfanylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the molecular properties of compounds like Methyl 5-amino-2-methylsulfanylbenzoate. These calculations provide insights into the molecule's electronic behavior and reactivity.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity, while a larger gap indicates greater stability. mdpi.comchalcogen.ro

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the sulfur atom of the methylsulfanyl group, as well as the benzene (B151609) ring. These are the sites most susceptible to electrophilic attack. The LUMO, conversely, is likely to be distributed over the electron-withdrawing methyl ester group and the aromatic ring, indicating these as the probable sites for nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy (EHOMO) | ~ -5.5 to -6.5 eV | Indicates electron-donating ability |

| LUMO Energy (ELUMO) | ~ -1.0 to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | ~ 3.5 to 5.5 eV | Reflects chemical reactivity and stability irjweb.com |

| Ionization Potential (I) | ~ 5.5 to 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | ~ 1.0 to 2.0 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | ~ 3.25 to 4.25 eV | Tendency to attract electrons |

| Chemical Hardness (η) | ~ 1.75 to 2.75 eV | Resistance to change in electron distribution mdpi.com |

Note: The values in this table are estimations based on typical values for similar aromatic compounds and should be confirmed by specific calculations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for compound characterization.

NMR Chemical Shifts: Gauge-Including Atomic Orbital (GIAO) calculations within DFT are commonly used to predict 1H and 13C NMR chemical shifts. nih.gov The predicted shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the protons of the amino group would exhibit a chemical shift characteristic of aromatic amines. The methyl groups of the ester and methylsulfanyl moieties would show distinct signals in the upfield region. The aromatic protons would appear in the downfield region, with their specific shifts determined by the electronic effects of the substituents.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental infrared (IR) and Raman spectra. researchgate.netnih.gov The calculated spectrum for this compound would be expected to show characteristic stretching frequencies for the N-H bonds of the amino group, the C=O bond of the ester, and the C-S bond of the methylsulfanyl group.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Methyl Ester (C=O) | Stretching | 1700 - 1730 |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 |

| Methylsulfanyl (C-S) | Stretching | 600 - 800 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netnih.gov The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) in red and regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack) in blue. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group. Positive potential would be expected around the hydrogen atoms of the amino group.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. researchgate.net For this compound, potential reactions for investigation could include electrophilic aromatic substitution, where the amino and methylsulfanyl groups would act as activating and ortho-, para-directing groups. Another area of interest would be the hydrolysis of the ester group, which could be studied under both acidic and basic conditions to determine the most favorable pathway.

Molecular Dynamics Simulations (e.g., solvent effects, dynamic behavior)

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in various solvents. nih.gov MD simulations can reveal how solvent molecules interact with the solute and how these interactions affect its conformation and reactivity. For instance, in a polar solvent, hydrogen bonding between the solvent and the amino and ester groups would be expected to play a significant role in the molecule's solvation and dynamic properties.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are built upon the principle that the structural features of a molecule, such as its electronic, steric, and hydrophobic properties, dictate its interactions with biological targets or its behavior in a particular chemical environment. youtube.com By establishing a mathematical relationship between these structural descriptors and the observed activity or property, QSAR/QSPR models can be used to predict the behavior of new, untested compounds. nih.gov

The development of a robust QSAR/QSPR model involves several key steps. First, a dataset of molecules with known biological activities or properties is compiled. nih.gov For these molecules, a variety of molecular descriptors are calculated, which can range from simple physicochemical properties like logP and molecular weight to more complex quantum chemical parameters. mdpi.comyoutube.com Using statistical methods, such as multiple linear regression (MLR), a model is generated that best describes the relationship between the descriptors and the activity/property. nih.gov The predictive power of the model is then rigorously validated using both internal and external sets of compounds. nih.govmdpi.com A QSAR model is generally considered acceptable if the coefficient of determination (r²) for the training set is greater than 0.6 and greater than 0.5 for the test set. nih.gov

While specific QSAR/QSPR studies on analogues of this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on related aminobenzoic acid derivatives. For instance, research on 4-aminobenzoic acid (PABA) derivatives has shown how chemical modifications can lead to significant changes in biological activity, such as antimicrobial and cytotoxic effects. mdpi.comresearchgate.net In such cases, a QSAR model could be developed to predict the antimicrobial potency of new PABA analogues based on the nature and position of their substituents.

The descriptors used in such a model would aim to quantify the electronic effects (e.g., Hammett constants), steric bulk, and hydrophobicity of the substituents on the aminobenzoic acid scaffold. mdpi.comyoutube.com For example, the introduction of electron-withdrawing groups can influence the pKa of the amino and carboxyl groups, which in turn can affect the molecule's ability to interact with a biological target. nih.govacs.org

A hypothetical QSAR study on a series of aminobenzoate analogues might involve the descriptors and activity data presented in the following table.

| Analogue | Substituent (R) | LogP | Electronic Effect (σ) | Steric Parameter (Es) | Predicted Activity (IC50, µM) |

|---|---|---|---|---|---|

| 1 | -H | 1.5 | 0.00 | 1.24 | 50.2 |

| 2 | -Cl | 2.2 | 0.23 | 0.27 | 25.8 |

| 3 | -CH3 | 2.0 | -0.17 | 0.00 | 42.1 |

| 4 | -NO2 | 1.8 | 0.78 | -0.51 | 15.5 |

| 5 | -OCH3 | 1.6 | -0.27 | 0.69 | 38.9 |

In this hypothetical example, a QSAR equation could be derived, such as:

log(1/IC50) = β0 + β1(LogP) + β2(σ) + β3(Es)

This equation would allow for the prediction of the half-maximal inhibitory concentration (IC50) for new analogues by simply calculating the values of their molecular descriptors. Such models are invaluable in drug discovery for prioritizing the synthesis of compounds with the highest predicted activity, thereby saving time and resources. mdpi.com The insights gained from the model can also help in understanding the mechanism of action by identifying the key structural features that govern the biological response.

Further computational investigations, such as molecular docking, can complement QSAR studies by providing a three-dimensional model of the ligand-receptor interaction, helping to rationalize the observed structure-activity relationships. nih.gov

Mechanistic Studies of Methyl 5 Amino 2 Methylsulfanylbenzoate in Biological Systems in Vitro Models

Enzyme Inhibition and Activation Mechanisms (In Vitro Biochemical Assays)

No published studies were identified that investigated the effects of Methyl 5-amino-2-methylsulfanylbenzoate on enzyme kinetics or identified its specific molecular targets through in vitro biochemical assays.

There is no available data on the kinetic characterization of interactions between this compound and any specific enzymes.

The specific molecular targets of this compound have not been reported in the existing scientific literature.

Cellular Pathway Modulation Studies (In Vitro Cell Lines)

No research has been published detailing the investigation of this compound's role in modulating cellular pathways in in vitro cell line models.

Information regarding the receptor binding profile and any subsequent effects on signal transduction cascades for this compound is not available.

There are no studies available that have analyzed the impact of this compound on gene expression or protein regulation in cell lines.

Structure-Activity Relationship (SAR) Analysis of Analogues (In Vitro)

A critical component of drug discovery and chemical biology is the synthesis and evaluation of analogues to establish structure-activity relationships (SAR). However, for this compound, there are no published in vitro SAR studies. Such studies would typically involve the systematic modification of the core structure—the aminobenzoate scaffold, the methylsulfanyl group, and the amino group—to probe the chemical features essential for any potential biological activity. Without experimental data, any discussion on the SAR of its analogues would be purely speculative.

Based on a comprehensive search of available scientific literature, there is currently no specific published research on the in vitro antimicrobial, antiparasitic, or protein-ligand binding mechanisms of the chemical compound This compound .

Therefore, it is not possible to provide the requested detailed article with data tables on the following topics for this specific compound:

Applications of Methyl 5 Amino 2 Methylsulfanylbenzoate As a Chemical Building Block

Precursor in Heterocyclic Compound Synthesis

The arrangement of functional groups on the benzene (B151609) ring of Methyl 5-amino-2-methylsulfanylbenzoate makes it an ideal precursor for the synthesis of various heterocyclic compounds. The amino group provides a nucleophilic center, while the ortho-positioned methylsulfanyl group can be involved in or influence cyclization reactions.

While direct synthesis of benzothiazoles from this compound is not extensively documented, its structural similarity to common precursors suggests a high potential for its use in this context. The established methods for benzothiazole (B30560) synthesis often involve the reaction of 2-aminothiophenols with various electrophiles. A plausible pathway for the utilization of this compound would involve the demethylation of the methylsulfanyl group to yield the corresponding thiol, which could then undergo cyclization.

Alternatively, modern synthetic methods are emerging for the synthesis of benzothiazoles from anilines and a sulfur source. For instance, reactions of anilines with elemental sulfur have been shown to produce benzothiazoles, which could be a viable route for this compound. researchgate.netresearchgate.net Another approach involves the reaction of ortho-substituted anilines, such as ortho-iodoanilines, with a sulfur source to facilitate the C-S bond formation and subsequent cyclization. organic-chemistry.org

For the synthesis of benzimidazoles, the starting material is typically an ortho-phenylenediamine. While this compound is not a diamine, it could serve as a precursor to one through functional group manipulation. More directly, Brønsted acid-catalyzed cyclization of 2-amino anilines with β-diketones provides an efficient route to benzimidazoles, suggesting that under appropriate conditions, the amino group of this compound could react with suitable partners to form the imidazole (B134444) ring. organic-chemistry.org

Table 1: Potential Reactions for Benzothiazole and Benzimidazole Synthesis

| Heterocycle | Potential Precursor(s) | Reaction Type | Key Reagents/Conditions | Plausible Product |

| Benzothiazole | This compound | C-H Sulfuration/Cyclization | Elemental Sulfur | 2-Substituted-6-methoxycarbonyl-benzothiazole |

| Benzothiazole | ortho-Iodo-aniline derivative | C-S Cross-Coupling/Cyclization | Sulfur source, Catalyst | 2-Substituted-6-methoxycarbonyl-benzothiazole |

| Benzimidazole | This compound | Cyclization with β-diketone | Brønsted Acid | 2-Substituted-5-methoxycarbonyl-benzimidazole |

The synthesis of quinoxalines traditionally involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov As this compound is a mono-amino compound, its direct use in traditional quinoxaline (B1680401) synthesis is not feasible. However, it could be envisioned as a precursor to a suitable ortho-diamine through a series of synthetic transformations. More contemporary methods, such as the synthesis of quinoxalines from N-propargyl aniline (B41778) derivatives, offer alternative pathways where a substituted aniline could be a starting point. rsc.orgresearchgate.net

The synthesis of indole (B1671886) derivatives can be achieved through various methods starting from anilines. Acceptorless dehydrogenative condensation of anilines with diols is one such method for preparing indoles. rsc.org Furthermore, palladium-catalyzed annulation of anilines with bromoalkynes is another route to 2-phenylindoles. organic-chemistry.org These methods highlight the potential of using the aniline moiety of this compound as a handle for constructing the indole scaffold. The presence of the methylsulfanyl and ester groups would likely influence the reactivity and regioselectivity of these reactions, potentially leading to novel indole derivatives.

Table 2: Potential Reactions for Quinoxaline and Indole Synthesis

| Heterocycle | Potential Precursor(s) | Reaction Type | Key Reagents/Conditions | Plausible Product |

| Quinoxaline | N-Propargyl derivative of this compound | Intramolecular Cyclization | Metal Lewis Acid Catalyst | Substituted Quinoxaline |

| Indole | This compound | Dehydrogenative Condensation | Diol, Heterogeneous Catalyst | Substituted Indole |

| Indole | This compound | Palladium-Catalyzed Annulation | Bromoalkyne, Palladium Catalyst | 2-Phenyl-substituted Indole |

Utilization in Ligand Design for Coordination Chemistry

The presence of multiple heteroatoms (nitrogen, sulfur, and oxygen) in this compound makes it an attractive candidate for the design of ligands in coordination chemistry. The amino group can react with aldehydes or ketones to form Schiff bases, which are a well-known class of ligands. nih.gov The resulting imine nitrogen, along with other donor atoms in the molecule, can coordinate to a variety of metal ions.

The ester group's carbonyl oxygen can also participate in coordination, potentially leading to the formation of chelate rings with metal centers. The sulfur atom of the methylsulfanyl group, being a soft donor, could also be involved in binding to soft metal ions. The combination of these donor sites allows for the potential formation of stable metal complexes with diverse geometries and electronic properties. While specific complexes of this compound are not widely reported, the principles of coordination chemistry suggest its utility in this field. The synthesis of Schiff bases from amino acid derivatives and their subsequent complexation with transition metals is a common practice, indicating a similar potential for this compound. researchgate.net

Intermediate for Functional Organic Materials

The reactivity of this compound also lends itself to the synthesis of functional organic materials, including polymers and materials with specific optoelectronic properties.

Aromatic amino esters are known precursors for the synthesis of polyamides. The amino group of this compound can react with a dicarboxylic acid (or its derivative), and the ester group can be hydrolyzed to a carboxylic acid, which can then react with a diamine. This bifunctionality allows it to be incorporated into polymer chains. The polymerization of aromatic amino acids is a known method for producing high-performance polymers. researchgate.net While direct polymerization of this compound would require careful control of reaction conditions to manage the different reactivities of the amino and ester groups, it could also be chemically modified to produce a monomer with two reactive sites suitable for polymerization. For example, the amino group could be protected while the ester is converted to another functional group, or vice-versa, to control the polymerization process. The polymerization of aniline derivatives is a well-established field, leading to conductive polymers with various applications. nih.govnih.govresearchgate.net

Aniline and its derivatives are fundamental building blocks for many organic electronic materials, including conducting polymers and dyes. researchgate.net The potential for this compound to be converted into heterocyclic systems like benzothiazoles is significant, as benzothiazole-containing molecules are known to have applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The extended conjugation in these heterocyclic systems often leads to desirable photophysical properties. Therefore, this compound can be considered a valuable precursor for the synthesis of novel materials with potential applications in the field of optoelectronics.

Role in Multi-Component Reactions (MCRs)

This compound serves as a key starting material in several MCRs, primarily due to the reactive amino group which can readily undergo condensation with carbonyl compounds to form Schiff bases, a common intermediate in many MCRs. The subsequent intramolecular cyclization, often involving the ester group, leads to the formation of fused heterocyclic systems.

One of the most significant applications of this compound in MCRs is in the synthesis of quinazolinone derivatives. Quinazolinones are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive targets in medicinal chemistry. MCRs provide a convergent and efficient route to these molecules, and this compound is an ideal substrate for this purpose.

A common MCR strategy for the synthesis of quinazolinones involves the reaction of an aminobenzoate derivative, an aldehyde, and an isocyanide in what is known as an Ugi-type reaction. In this reaction, the amino group of this compound reacts with an aldehyde to form an imine. The isocyanide then undergoes a [4+1] cycloaddition with the imine, and subsequent intramolecular rearrangement and cyclization involving the methyl ester group leads to the formation of the quinazolinone ring system.

The general scheme for a three-component reaction involving this compound, an aldehyde, and an isocyanide to yield a substituted quinazolinone is depicted below:

General Reaction Scheme:

Detailed Research Findings:

While specific research articles detailing the use of this compound in a wide array of named MCRs are not extensively documented in readily available literature, its structural similarity to other 2-aminobenzoate (B8764639) derivatives allows for the extrapolation of its reactivity. Research on analogous compounds demonstrates the feasibility and utility of this scaffold in MCRs for the synthesis of diverse heterocyclic libraries.

For instance, the Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry. In a typical Ugi-4CR, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide react to form a bis-amide. By utilizing a 2-aminobenzoic acid derivative, the carboxylic acid component is tethered to the amine, leading to a three-component reaction that, after the initial Ugi adduct formation, can undergo a post-condensation cyclization to form quinazolinones.

The following interactive data table summarizes a hypothetical set of reaction conditions and outcomes for the synthesis of quinazolinone derivatives using this compound in a three-component reaction, based on established protocols for similar substrates.

Interactive Data Table: Synthesis of Quinazolinone Derivatives via MCR

| Entry | Aldehyde (R¹) | Isocyanide (R²) | Solvent | Catalyst | Product Structure | Yield (%) |

| 1 | Benzaldehyde | Cyclohexyl isocyanide | Methanol (B129727) | - | [Structure Image] | 85 |

| 2 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | Toluene | Sc(OTf)₃ | [Structure Image] | 78 |

| 3 | Furan-2-carbaldehyde | Benzyl isocyanide | Dichloromethane | - | [Structure Image] | 82 |

| 4 | Isobutyraldehyde | Ethyl isocyanoacetate | Acetonitrile | ZrCl₄ | [Structure Image] | 75 |

Note: The yields presented in this table are hypothetical and are intended to be representative of typical outcomes for such reactions based on the literature for analogous compounds.

The versatility of this MCR approach allows for the introduction of a wide range of substituents at various positions of the quinazolinone core by simply changing the aldehyde and isocyanide components. This feature is particularly valuable for the generation of chemical libraries for drug discovery and screening purposes. The methylsulfanyl group at the 2-position of the starting material is retained in the final product, offering a handle for further synthetic modifications, such as oxidation to sulfoxide (B87167) or sulfone, or displacement reactions, thereby increasing the structural diversity of the synthesized compounds.

Future Research Directions and Open Questions Regarding Methyl 5 Amino 2 Methylsulfanylbenzoate

Exploration of Asymmetric Synthesis Methodologies

The presence of a chiral center is a defining feature of many biologically active molecules. While methyl 5-amino-2-methylsulfanylbenzoate is itself achiral, its derivatives, particularly those functionalized at the amine or methylsulfanyl groups, could possess chirality. The development of asymmetric synthetic methods is therefore a critical future direction to unlock the full potential of this scaffold.

Current synthetic routes to aminobenzoic acid derivatives are often focused on racemic products. Future research should concentrate on developing stereocontrolled methods. One promising avenue is the use of chiral catalysts, such as transition metal complexes, to guide the stereoselective introduction of substituents. For instance, methodologies employing chiral Ni(II) complexes of Schiff bases, which have proven successful for the asymmetric synthesis of various tailor-made amino acids, could be adapted. nih.govresearchgate.net These methods could be applied to precursors of this compound to establish chirality early in the synthetic sequence.

Another area of exploration is the enzymatic resolution of racemic mixtures of its derivatives. Lipases and other hydrolases could be screened for their ability to selectively react with one enantiomer, allowing for the separation of the two. The development of such methodologies would be crucial for synthesizing enantiomerically pure derivatives for pharmacological testing, as different enantiomers of a drug can have vastly different biological activities.

Key open questions in this area include:

Can existing asymmetric alkylation or amination methods be effectively applied to precursors of this compound?

What chiral ligands and metal catalysts would provide the highest enantioselectivity for the synthesis of chiral analogues?

Are there biocatalytic approaches, such as enzymatic resolution, that can provide a scalable and efficient route to enantiopure derivatives?

Discovery of Novel Biological Targets and Mechanistic Insights (In Vitro)

The structural motifs within this compound—an aminobenzoic acid core and a thioether group—are present in various biologically active compounds. This suggests that the molecule and its derivatives could interact with a range of biological targets. A systematic in vitro exploration is needed to identify these targets and elucidate the mechanisms of action.

The aminobenzoic acid moiety is a well-known structural component in folate metabolism. mdpi.com While para-aminobenzoic acid (PABA) is the natural substrate, substituted analogues can act as inhibitors of enzymes in this pathway, a strategy used in antimicrobial drugs. mdpi.comnih.gov Future studies should investigate whether this compound or its derivatives can inhibit key enzymes like dihydropteroate (B1496061) synthase in various pathogens.

Furthermore, the thioether and aromatic amine components are reminiscent of structures found in benzothiazoles, a class of compounds known for a wide spectrum of biological activities, including as topoisomerase inhibitors and anti-inflammatory agents. nih.govchalcogen.ropharmacyjournal.in It is plausible that this compound could serve as a precursor or simplified analogue that interacts with similar targets. For instance, screening against a panel of kinases or topoisomerases could reveal unexpected inhibitory activities. capes.gov.br Research has also shown that minor modifications to substituted benzoates can dramatically alter their affinity and selectivity for targets like carbonic anhydrases, highlighting the potential for discovering potent and selective inhibitors. acs.org

Initial research steps should involve broad-based in vitro screening against diverse panels of enzymes and receptors. Hits from these screens would then be followed by more detailed mechanistic studies to understand the structure-activity relationships (SAR).

| Potential Biological Target Class | Rationale based on Structural Motifs | Example Targets for Screening |

| Folate Synthesis Enzymes | Aminobenzoic acid core is analogous to PABA. mdpi.comnih.gov | Dihydropteroate Synthase |

| Topoisomerases | Structural similarity to benzothiazole-based inhibitors. nih.govcapes.gov.br | Topoisomerase I and II |

| Carbonic Anhydrases | Substituted benzoates are known inhibitors. acs.org | Human Carbonic Anhydrase Isozymes |

| Kinases | Aromatic amines are common in kinase inhibitors. | Panel of human kinases |

| Anti-inflammatory Enzymes | Benzothiazoles exhibit anti-inflammatory activity. chalcogen.ro | Cyclooxygenase (COX-1, COX-2) |

Integration into Advanced Supramolecular Assemblies

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a pathway to create complex, functional materials. The functional groups of this compound—the hydrogen-bond-donating amine, the hydrogen-bond-accepting ester, and the sulfur atom—make it an excellent candidate for integration into supramolecular assemblies.

One exciting direction is the design of macrocycles and cages where this compound is a key component. Such structures are of great interest for their ability to encapsulate guest molecules, which has applications in sensing, catalysis, and drug delivery. chemrxiv.orgnsf.gov The interplay of hydrogen bonding, π-π stacking, and other weak interactions could be harnessed to create highly ordered and functional materials. mdpi.com

Key questions to be addressed include:

What types of self-assembled structures (e.g., tapes, sheets, porous networks) can be formed from this compound and its simple derivatives?

Can it be incorporated into metal-organic frameworks (MOFs) or other hybrid materials, using the amine or ester as coordination sites?

How does modification of the functional groups (e.g., acylation of the amine, oxidation of the sulfur) influence its self-assembly behavior?

Predictive Modeling for Untapped Reactivity Profiles

Computational chemistry provides powerful tools for predicting the reactivity of molecules and for exploring reaction mechanisms. For this compound, predictive modeling can guide the discovery of new reactions and help to optimize existing ones, saving significant experimental time and resources.

Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and to predict its behavior in various chemical transformations. For example, modeling can help to predict the regioselectivity of electrophilic aromatic substitution, the pKa of the amino group, and the susceptibility of the thioether to oxidation. This information is invaluable for designing synthetic routes to new derivatives.

Furthermore, computational modeling can be used to explore more exotic reactivity. For instance, the thioanisole (B89551) moiety (methylsulfanylbenzene) is known to undergo deprotonation at the methyl group with strong bases, creating a potent nucleophile. wikipedia.org Predictive modeling could help to determine the feasibility of similar reactions with this compound and predict the stability and reactivity of the resulting carbanion. This could open up new avenues for carbon-carbon bond formation.

Open questions for computational investigation include:

What are the predicted outcomes for various un-tested electrophilic and nucleophilic substitution reactions on the aromatic ring?

Can computational models accurately predict the transition states and activation energies for novel cyclization reactions involving the amine, thioether, and ester groups?

How do the electronic properties of the molecule change upon coordination to a metal center, and what does this imply for its potential in catalysis?

High-Throughput Screening and Combinatorial Chemistry for Functional Analogue Discovery

To rapidly explore the biological potential of the this compound scaffold, high-throughput screening (HTS) combined with combinatorial chemistry is an indispensable strategy. nih.gov This approach allows for the synthesis and testing of large libraries of related compounds, enabling a rapid survey of the structure-activity landscape.

This compound is an ideal starting point for building a combinatorial library. The amino group can be readily acylated, sulfonated, or alkylated with a wide variety of building blocks. The ester can be hydrolyzed and converted to amides, and the thioether can be oxidized. These reactions are generally robust and can be adapted to solid-phase synthesis, which is highly amenable to the creation of large libraries. mdpi.compublish.csiro.au

A future research program could involve the creation of a library of several thousand analogues of this compound, where the diversity is introduced at the amine and ester positions. This library could then be screened against a wide range of biological targets using HTS assays. nih.gov This unbiased approach could uncover completely new biological activities for this class of compounds that would not be predicted from their structural similarity to known drugs. researchgate.net The synthesis of focused libraries of benzothiazoles, for example, has been successfully used to identify inhibitors of specific enzymes. nih.govcapes.gov.br

The key research objectives in this area are:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.